molecular formula C₂₃H₃₀N₂O₆ B1145820 (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid CAS No. 1031927-09-9

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid

Cat. No.: B1145820
CAS No.: 1031927-09-9
M. Wt: 430.49
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid is a complex organic compound that features prominently in synthetic chemistry. This compound is characterized by the presence of multiple functional groups, including a Boc-protected amino group and a carboxylic acid group, which make it a versatile intermediate in various chemical reactions. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid typically involves several steps:

    Starting Material Preparation: The synthesis begins with the preparation of 1,2,3,4-tetrahydro-carbazole, which can be obtained through the hydrogenation of carbazole.

    Boc Protection: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Carboxylation: The protected intermediate is then subjected to carboxylation, typically using carbon dioxide in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group.

    Final Boc Protection: The final step involves the protection of the newly introduced amino group with another Boc group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be used to remove the Boc protecting groups, typically using reagents like trifluoroacetic acid (TFA) or hydrogenation catalysts.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Trifluoroacetic acid (TFA), hydrogenation catalysts

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction typically results in the removal of protecting groups, yielding the free amine.

Scientific Research Applications

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of drugs, especially those targeting neurological disorders due to its structural similarity to neurotransmitters.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected under physiological conditions, allowing the free amine to participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Boc-amino-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid: Lacks the additional Boc protection on the amino group.

    9-Boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid: Lacks the Boc-protected amino group.

    1,2,3,4-Tetrahydro-carbazole-3-carboxylic acid: Lacks both Boc protections.

Uniqueness

(R,S)-3-Boc-amino-9-boc-1,2,3,4-tetrahydro-carbazole-3-carboxylic acid is unique due to the presence of dual Boc protections, which provide enhanced stability and selectivity in synthetic applications. This dual protection allows for more controlled and selective reactions, making it a valuable intermediate in complex organic syntheses.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,4-dihydro-1H-carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O6/c1-21(2,3)30-19(28)24-23(18(26)27)12-11-17-15(13-23)14-9-7-8-10-16(14)25(17)20(29)31-22(4,5)6/h7-10H,11-13H2,1-6H3,(H,24,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRSXXABCASEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C3=CC=CC=C3N2C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107896
Record name 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031927-09-9
Record name 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1031927-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(1,1-Dimethylethyl) 3-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2,3,4-tetrahydro-9H-carbazole-3,9-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.